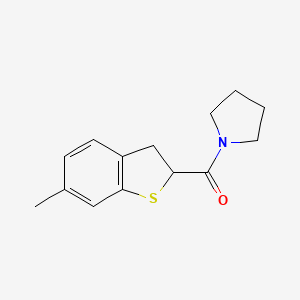![molecular formula C18H25NO2 B7492262 Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that belongs to the class of psychoactive substances known as synthetic cathinones. The compound is also commonly referred to as methoxetamine or MXE. It was first synthesized in 2010 and gained popularity as a recreational drug. However, the compound has also found applications in scientific research due to its unique properties.
Wirkmechanismus
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone acts as an NMDA receptor antagonist by binding to the receptor's ion channel and preventing the flow of calcium ions. This results in reduced excitatory neurotransmission, which has been linked to various neurological disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to cause sedation, analgesia, and dissociation. It has also been shown to have anti-inflammatory and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It is also highly potent, which means that small amounts can be used to achieve the desired effect. However, the compound has several limitations, including its potential for abuse and its lack of selectivity for the NMDA receptor.
Zukünftige Richtungen
There are several future directions for research on Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential as a treatment for neurological disorders such as depression, anxiety, and schizophrenia. Another area of research is the development of more selective NMDA receptor antagonists that do not have the potential for abuse. Finally, there is a need for further studies to determine the long-term effects of the compound on the brain and other organs.
In conclusion, Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is a synthetic compound that has found applications in scientific research due to its unique properties. The compound acts as an NMDA receptor antagonist and has been used to study the role of the receptor in various physiological and pathological conditions. While the compound has several advantages for lab experiments, it also has limitations, including its potential for abuse and lack of selectivity for the NMDA receptor. There are several future directions for research on the compound, including its potential as a treatment for neurological disorders and the development of more selective NMDA receptor antagonists.
Synthesemethoden
The synthesis of Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the reaction of cyclohexanone with 3-methoxyphenyl magnesium bromide to form cyclohexyl-3-methoxyphenyl ketone. This intermediate compound is then reacted with ammonium acetate and cyclohexylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an NMDA receptor antagonist, which means it blocks the receptor's activity. This property has made it useful in studying the role of the NMDA receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-16-10-5-9-15(13-16)17-11-6-12-19(17)18(20)14-7-3-2-4-8-14/h5,9-10,13-14,17H,2-4,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODPDMTEFRGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
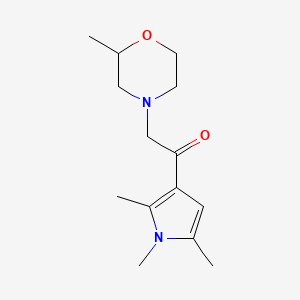
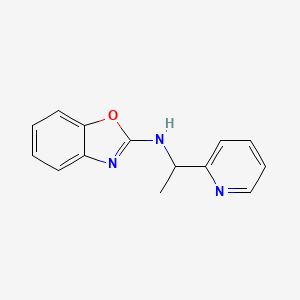
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
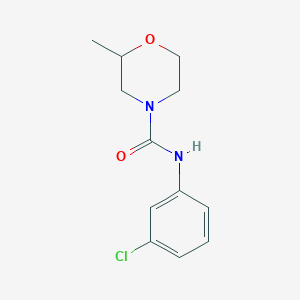
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)

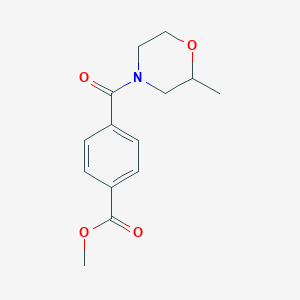
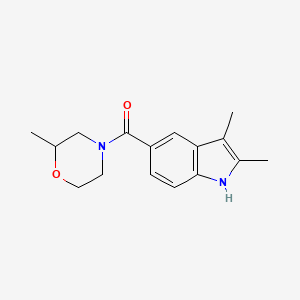
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

